molecular formula C10H11BrO3 B1331794 3-Bromo-5-ethoxy-4-methoxybenzaldehyde CAS No. 81805-97-2

3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Cat. No.: B1331794
CAS No.: 81805-97-2
M. Wt: 259.1 g/mol
InChI Key: REGQXFPWCZJUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzaldehyde, featuring bromine, ethoxy, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde typically involves the bromination of 4-methoxybenzaldehyde followed by ethoxylation. One common method includes the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction conditions often require a solvent-free environment to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: 3-Bromo-5-ethoxy-4-methoxybenzoic acid.

    Reduction: 3-Bromo-5-ethoxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are crucial in biochemical pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.

    3-Bromo-4-ethoxybenzaldehyde: Lacks the methoxy group, affecting its reactivity and applications.

    3-Bromo-5-ethoxy-4-methoxybenzonitrile: Contains a nitrile group instead of an aldehyde, leading to different chemical properties.

Uniqueness

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.

Properties

IUPAC Name

3-bromo-5-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGQXFPWCZJUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358248
Record name 3-bromo-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81805-97-2
Record name 3-bromo-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Reactant of Route 5
3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.